1,6-Bis(diphenylphosphino)hexane

Catalog No.
S672366
CAS No.
19845-69-3
M.F
C30H32P2
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Bis(diphenylphosphino)hexane

CAS Number

19845-69-3

Product Name

1,6-Bis(diphenylphosphino)hexane

IUPAC Name

6-diphenylphosphanylhexyl(diphenyl)phosphane

Molecular Formula

C30H32P2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2

InChI Key

GPORFKPYXATYNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Catalysis:

  • Transition-metal catalysis

    ,6-Bis(diphenylphosphino)hexane serves as a versatile ligand in numerous transition-metal-catalyzed reactions. Its electron-donating ability and chelating nature form stable complexes with various transition metals, enabling them to participate in diverse catalytic cycles. Notably, it finds application in coupling reactions like:

    • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and various nucleophiles.
    • Suzuki-Miyaura coupling: This reaction constructs carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.
    • Stille coupling: This reaction forms carbon-carbon bonds between organotin compounds and various halides.
    • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and various halides.
    • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and various halides.
    • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and various halides.
    • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various halides.
  • Asymmetric catalysis

    Due to its ability to form chiral complexes with transition metals, 1,6-bis(diphenylphosphino)hexane plays a crucial role in asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.

Material science:

  • Polymer synthesis: 1,6-Bis(diphenylphosphino)hexane finds application in the synthesis of various functional polymers due to its ability to coordinate with metal centers in polymerization catalysts.

Medicinal chemistry:

  • Drug discovery: 1,6-Bis(diphenylphosphino)hexane plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules with potential therapeutic applications.

1,6-Bis(diphenylphosphino)hexane is an organophosphorus compound characterized by its unique structure, which features two diphenylphosphino groups attached to a hexane backbone. Its molecular formula is C30H32P2, and it has a molecular weight of approximately 454.52 g/mol. The compound is known for its chelating properties and is utilized as a ligand in various coordination chemistry applications, particularly in catalysis and organometallic chemistry .

  • Heck Reaction: This compound can act as a ligand in Heck reactions, facilitating the coupling of aryl halides with alkenes .
  • Dehydrogenation: It undergoes dehydrogenation reactions when combined with metal complexes, forming new coordination complexes such as MX(BDPH) .
  • Reactions with Electrophiles: The compound can react with electrophiles like 6-bromo-1,2-naphthoquinone to form phosphonium salts and ylides, showcasing its reactivity in organic synthesis .

1,6-Bis(diphenylphosphino)hexane can be synthesized through several methods:

  • Phosphination of Hexane: One common method involves the reaction of hexane with diphenylphosphine under appropriate conditions to yield the desired bis(phosphino) product.
  • Coupling Reactions: Another approach includes coupling reactions where phosphine derivatives are reacted with suitable precursors to form the hexane backbone .

These synthesis methods often require careful control of reaction conditions to achieve high yields and purity.

The primary applications of 1,6-bis(diphenylphosphino)hexane include:

  • Catalysis: It serves as a bidentate ligand in various catalytic processes, enhancing reaction rates and selectivity.
  • Coordination Chemistry: The compound is used in the formation of metal-ligand complexes, which are crucial in organometallic chemistry.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities .

Interaction studies involving 1,6-bis(diphenylphosphino)hexane often focus on its binding behavior with transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with this ligand. Understanding these interactions is essential for optimizing catalytic processes and developing new applications in materials science.

Several compounds share structural similarities with 1,6-bis(diphenylphosphino)hexane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate ligandShorter chain length; used in different catalytic systems
1,3-Bis(diphenylphosphino)propaneBidentate ligandSimilar reactivity but different steric effects
Bis(diphenylphosphino)methaneMonodentate ligandSingle phosphorus center; less sterically hindered

Uniqueness of 1,6-Bis(diphenylphosphino)hexane

The uniqueness of 1,6-bis(diphenylphosphino)hexane lies in its longer hydrocarbon chain compared to other similar compounds. This extended structure enhances its chelating ability and steric properties, making it particularly effective as a ligand in various catalytic processes. Its specific reactivity patterns and interaction capabilities further distinguish it from related phosphine compounds.

1,6-Bis(diphenylphosphino)hexane, also known as hexamethylenebis(diphenylphosphine), is characterized by its flexible hexamethylene backbone connecting two diphenylphosphino groups. This structural feature provides a distinctive coordination behavior that distinguishes it from other diphosphine ligands. With a molecular formula of C30H32P2 and a molecular weight of 454.52 g/mol, this compound presents as a white crystalline solid with a melting point of 124-126°C. The compound is classified as a phosphine functional group with specific hazard classifications including eye and skin irritation potential.

The chemical structure can be represented by the SMILES string C(CCCP(c1ccccc1)c2ccccc2)CCP(c3ccccc3)c4ccccc4 and InChI key GPORFKPYXATYNX-UHFFFAOYSA-N. This structure affords unique properties that make 1,6-bis(diphenylphosphino)hexane particularly valuable in various research and industrial applications.

Table 1: Physical and Chemical Properties of 1,6-Bis(diphenylphosphino)hexane

PropertyValue
Molecular FormulaC30H32P2
Molecular Weight454.53 g/mol
Physical AppearanceWhite powder
Melting Point124-126°C
CAS Number19845-69-3
Functional GroupPhosphine
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2, STOT SE 3
Storage Class11 - Combustible Solids

The versatility of 1,6-bis(diphenylphosphino)hexane extends to numerous applications in scientific research and industrial processes. It serves as an effective ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis, particularly in cross-coupling reactions. In organometallic chemistry, it plays a crucial role in stabilizing metal complexes, which are essential for developing new materials and pharmaceuticals, improving the efficiency of metal-catalyzed reactions. Its applications extend to pharmaceutical development, material science, and fundamental research in coordination chemistry.

Rational Design Principles for Flexible Diphosphine Ligands

The design of diphosphine ligands like 1,6-bis(diphenylphosphino)hexane is governed by fundamental principles related to their coordination behavior and catalytic performance. Diphosphine ligands can coordinate to metal centers in either a bidentate or monodentate fashion. Those with a bidentate coordination mode form metallacycles stabilized by chelation effects, while those with a monodentate mode serve as molecular linkers, resulting in supramolecular assemblies.

Two crucial parameters influence the reactivity of diphosphine ligands: the cone angle and the bite angle. These angles can be precisely tailored by leveraging the steric effects stemming from the substituents on the phosphorus atoms and the backbone linkers that connect the two phosphorus atoms. In 1,6-bis(diphenylphosphino)hexane, the flexible hexamethylene chain provides a wide bite angle, allowing it to adapt to various coordination environments.

This adaptability is exemplified in its coordination chemistry with platinum and palladium. In contrast to more rigid diphosphine ligands, the flexible nature of 1,6-bis(diphenylphosphino)hexane allows it to exhibit a trans coordination mode to metal centers, a feature critical for certain catalytic applications. As noted in research findings, "In the case of the former, dimeric palladium(0) compounds resulted in the absence of an additional dative ligand; however, the wide-bite-angle ligand was able to accommodate the optimal trans geometry, resulting in a two-coordinate palladium(0) compound."

The flexibility of the hexamethylene bridge also facilitates the formation of both linear and macrocyclic dinuclear complexes, as demonstrated in studies with iron nitrosyl compounds. This versatility in coordination modes makes 1,6-bis(diphenylphosphino)hexane an attractive ligand for various metal-catalyzed reactions.

Table 2: Comparison of Coordination Behavior in Different Metal Complexes

Metal ComplexCoordination ModeStructural FeaturesReference
Platinum(0)Trans-chelatingTwo-coordinate metal center
Rhodium(I)VariableDehydrogenation of ligand observed
Iron nitrosylLinear and macrocyclicDinuclear complexes
Gold(I)BridgingAurophilic interactions possible

The rational design of 1,6-bis(diphenylphosphino)hexane and similar flexible diphosphine ligands must consider the interplay between electronic and steric factors. While C2-symmetric diphosphine ligands have been historically favored in asymmetric catalysis, research has shown that desymmetrizing diphosphine ligands can significantly enhance catalytic performance. This principle could potentially be applied to 1,6-bis(diphenylphosphino)hexane derivatives to develop more efficient catalysts for specific applications.

Advanced Synthetic Routes for Hexamethylene-Bridged Phosphines

The synthesis of 1,6-bis(diphenylphosphino)hexane has been accomplished through various methods, with the most established approach involving the reaction of lithium diphenylphosphide with 1,6-dichlorohexane. This method provides a reliable route to obtain the compound with good purity.

The synthetic procedure typically involves preparing lithium diphenylphosphide from diphenylphosphine and a suitable lithiating agent, followed by reaction with the dichlorohexane linker:

"1,6-Bis(diphenylphosphino)hexane in this work was synthesized by lithium diphenylphosphide reacting with 1,6-dichlorohexane: A solution of lithium diphenylphosphide..."

This approach represents a nucleophilic substitution strategy that has proven effective for introducing phosphine groups at the terminal positions of various alkyl chains. The reaction proceeds under carefully controlled conditions to minimize side reactions and ensure high yield of the desired product.

Recent advances in synthetic methodologies have focused on developing more efficient and sustainable approaches. The selective modification of diphosphine ligands has been a subject of particular interest, as exemplified by the development of catalytic methods for the mono-oxidation of bidentate phosphines to create hemilabile phosphine-phosphine oxide ligands. This strategy could potentially be applied to 1,6-bis(diphenylphosphino)hexane to create novel derivatives with unique coordination properties.

Table 3: Synthetic Methods for 1,6-Bis(diphenylphosphino)hexane and Related Compounds

Synthetic ApproachKey ReagentsAdvantagesChallengesProduct Purity
Lithium diphenylphosphide methodLi, Ph2PH, 1,6-dichlorohexaneWell-established, good yieldsAir-sensitive reagents>95%
Catalytic mono-oxidationPd(II) catalyst, dibromoethane, alkaliSelective modificationComplex workup65-90%
Strain-releasing ring-openingDiarylphosphine oxide, strained moleculesNovel structural featuresRequires photocatalysisVariable

The development of multi-component reactions for the synthesis of functionalized diphosphines represents another frontier in this field. Recent research has demonstrated the feasibility of three-component reactions involving diarylphosphine oxides, strained cyclic molecules, and diarylchlorophosphines to produce diphosphines with unique structural characteristics. While not yet applied specifically to the synthesis of 1,6-bis(diphenylphosphino)hexane, these methodologies offer promising approaches for developing next-generation derivatives with enhanced properties.

Post-Synthetic Modification Techniques for Tailored Coordination Environments

The post-synthetic modification of 1,6-bis(diphenylphosphino)hexane provides valuable routes to derivatives with tailored properties for specific applications. These modifications can target either the phosphine groups or the hexamethylene bridge, leading to compounds with altered electronic, steric, or solubility characteristics.

One significant post-synthetic modification is the dehydrogenation of the hexamethylene bridge, as demonstrated in studies with rhodium complexes. This transformation introduces unsaturation into the carbon backbone, affecting the flexibility and coordination behavior of the ligand. The resulting dehydrogenated derivatives often exhibit different electronic properties and coordination geometries compared to the parent compound.

The selective oxidation of phosphine groups represents another important modification strategy. Research has shown that bidentate phosphines can undergo highly selective Pd-catalyzed mono-oxidation to form bis-phosphine monoxides, which are valuable hemilabile ligands. The study describes "the first simple and efficient, one-step catalytic method has been developed for the preparation of bis-phosphine monoxides, valuable hemilabile ligands that have proven usefulness in homogeneous catalysis, synthesis, analytical chemistry, cancer and AIDS research, chemistry of materials, etc."

When applied to 1,6-bis(diphenylphosphino)hexane, this approach could generate P,P=O ligands with asymmetric coordination behavior, potentially valuable for applications in catalysis and materials science.

The coordination chemistry of 1,6-bis(diphenylphosphino)hexane with various transition metals offers another avenue for generating functional materials. Studies with gold(I) have demonstrated that diphosphine-based dimers can exhibit interesting photophysical properties triggered by aurophilic interactions. The research notes that "these intramolecular Au⋯Au contacts are highly sensitive to external stimuli, such as light, temperature, mechanical grinding and exposure to solvent vapours." These materials show multi-color emission that can be switched by external stimuli, highlighting the potential of 1,6-bis(diphenylphosphino)hexane derivatives in sensing and photonic applications.

Table 4: Post-Synthetic Modifications and Their Applications

ModificationReagents/ConditionsResulting PropertiesApplications
DehydrogenationRhodium complexesReduced flexibility, altered coordinationCatalysis, selectivity control
Selective mono-oxidationPd(II), dibromoethane, alkaliHemilabile P,P=O ligandAsymmetric catalysis, material science
Coordination to Au(I)Gold(I) precursorsStimuli-responsive luminescenceSensing, photonic materials
Formation of dinuclear complexesFe(NO)2(CO)2Linear and macrocyclic structuresFundamental coordination chemistry

The formation of dinitrosyliron complexes with 1,6-bis(diphenylphosphino)hexane has been investigated, revealing the ability of this ligand to support both linear dinuclear species and macrocyclic structures. These studies provide valuable insights into the coordination chemistry of the ligand and its potential applications in designing metal-based functional materials.

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,6-Bis(diphenylphosphino)hexane

Dates

Modify: 2023-08-15

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